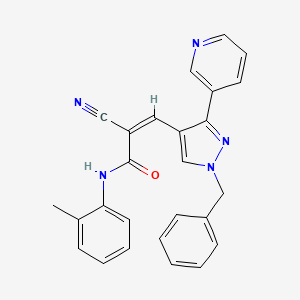

(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide

Descripción

Propiedades

IUPAC Name |

(Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N5O/c1-19-8-5-6-12-24(19)29-26(32)22(15-27)14-23-18-31(17-20-9-3-2-4-10-20)30-25(23)21-11-7-13-28-16-21/h2-14,16,18H,17H2,1H3,(H,29,32)/b22-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUBIPOJBDXGON-HMAPJEAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=CC2=CN(N=C2C3=CN=CC=C3)CC4=CC=CC=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C(=C\C2=CN(N=C2C3=CN=CC=C3)CC4=CC=CC=C4)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide, a compound featuring a complex pyrazole structure, has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce various functional groups. The synthetic pathway often utilizes starting materials such as benzylpyridine derivatives and cyanoacetic acid derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. For instance, a study reported the compound's IC50 values across different cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 45 ± 5 |

| HepG-2 | 32 ± 4 |

| HCT-116 | 29 ± 3 |

These results indicate that the compound exhibits potent cytotoxic activity, particularly against HepG-2 liver cancer cells .

The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Docking studies suggest that the compound binds to the ATP-binding site of CDK2, mimicking adenine interactions and disrupting normal kinase activity . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Neuropharmacological Activity

In addition to its anticancer properties, the compound has shown promise in neuropharmacology. Preliminary evaluations indicate that it may possess neuroleptic activity, potentially useful in treating psychosis. The structure-activity relationship (SAR) studies suggest that modifications to the benzyl group enhance its binding affinity to dopamine receptors .

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that treatment with (Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide resulted in a dose-dependent decrease in cell viability across various cancer cell lines. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.

- Animal Models : In vivo studies using xenograft models showed that administration of the compound significantly reduced tumor growth compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors .

Q & A

Q. What experimental frameworks assess synergistic effects with existing therapeutics?

- Methodological Answer :

- Combination index (CI) : Use Chou-Talalay method (CompuSyn software) to quantify synergy (e.g., with paclitaxel in cancer).

- Transcriptomic profiling : RNA-seq to identify synergistic pathway modulation.

- In vivo efficacy : Co-administration in resistant tumor models (e.g., paclitaxel-resistant NSCLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.